N6-Methyladenosine-5'-monophosphate sodium salt is a modified nucleoside that plays a significant role in various biological processes, particularly in the regulation of messenger RNA stability and translation. This compound is recognized for its importance in cellular signaling and gene expression modulation, primarily through its involvement in the methylation of RNA.
This compound can be sourced from various biochemical suppliers, including Sigma-Aldrich, Biomol, and Cayman Chemical. It is commercially available in different purities and quantities, typically exceeding 95% purity for research applications.
N6-Methyladenosine-5'-monophosphate sodium salt is classified as a nucleoside monophosphate derivative. It is a methylated form of adenosine monophosphate, with specific applications in biochemical research related to RNA modifications.
The synthesis of N6-Methyladenosine-5'-monophosphate sodium salt can be achieved through several chemical methods, primarily involving the methylation of adenosine derivatives. One common approach involves:
The reaction conditions typically require careful control of temperature and pH to optimize yield and minimize by-products. The resulting compound can be characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure.
N6-Methyladenosine-5'-monophosphate sodium salt has a complex molecular structure characterized by:
The structural representation reveals a ribose sugar linked to a phosphate group and an adenine base with a methyl group at the nitrogen atom (N6).
The compound's three-dimensional conformation can be analyzed through crystallography or computational modeling, which provides insights into its interactions with proteins and other biomolecules.
N6-Methyladenosine-5'-monophosphate sodium salt participates in various biochemical reactions:
The kinetic parameters for these reactions can be determined using enzyme assays, providing insights into the compound's role in metabolic pathways.
The mechanism through which N6-Methyladenosine-5'-monophosphate sodium salt exerts its effects primarily involves:
Studies have shown that N6-methyladenosine modification affects numerous cellular processes, including stress responses and developmental regulation.
Relevant data on its reactivity include its ability to participate in nucleophilic substitution reactions due to the presence of the phosphate group.
N6-Methyladenosine-5'-monophosphate sodium salt has diverse applications in scientific research:
The core adenine ring modification in m6A-5'-MP sodium salt introduces a methyl group at the N6 position, creating a non-Watson-Crick structural motif recognized by dedicated RNA-binding proteins. This methyl group sterically hinders standard base pairing while introducing a hydrophobic surface that facilitates selective protein interactions. The RRACH consensus sequence (R = G/A; H = A/C/U) is the predominant genomic context for m6A deposition, with enrichment observed in 3' untranslated regions (3' UTRs) and near stop codons [2] [4] [6]. This localization pattern positions m6A to influence mRNA polyadenylation, localization, and turnover.
Structural analyses reveal that m6A recognition occurs through conserved aromatic cages or hydrophobic pockets within reader proteins. For example:
Table 1: Binding Affinities of m6A-Specific Reader Proteins
Reader Protein | Structural Domain | Dissociation Constant (Kd) | Functional Consequence |
---|---|---|---|
YTHDF1 | YTH domain | 1.2 - 3.7 µM | Enhanced translation efficiency |
YTHDF2 | YTH domain | 0.8 - 2.5 µM | mRNA decay complex recruitment |
YTHDC1 | YTH domain | 2.1 - 4.3 µM | Nuclear RNA splicing regulation |
HNRNPA2B1 | RRM domain | ~5.6 µM | miRNA processing modulation |
Quantitative studies using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) demonstrate that m6A-5'-MP sodium salt binds YTHDF2 with a Kd ≈ 0.8-2.5 µM, significantly tighter than unmethylated AMP (Kd >100 µM) [6]. This high-affinity interaction enables m6A to serve as a scaffold for recruiting mRNA decay machinery like the CCR4-NOT complex, accelerating target transcript degradation [4] [6].
The dynamic regulation of m6A involves three coordinated protein classes: methyltransferases ("writers"), demethylases ("erasers"), and binding proteins ("readers").
Writers (Methyltransferases)
The METTL3-METTL14 heterodimer forms the catalytic core of the m6A methyltransferase complex. METTL3 possesses the active site, while METTL14 stabilizes RNA substrate binding. In vitro assays using m6A-5'-MP sodium salt as a methylation standard confirm that this complex methylates adenosine within RRACH motifs with a catalytic efficiency (kcat/Km) of ~2.4 × 10³ M⁻¹s⁻¹ [5] [6]. Additional components (WTAP, VIRMA, RBM15) direct the complex to specific RNA regions, enabling transcript-selective methylation.
Erasers (Demethylases)
FTO (Fat Mass and Obesity-associated protein) and ALKBH5 are Fe(II)- and α-ketoglutarate-dependent dioxygenases that oxidatively demethylate m6A. FTO exhibits a broader substrate range, including m6Am (cap-adjacent m6A), while ALKBH5 is m6A-specific. Kinetic studies show ALKBH5 demethylates m6A-5'-MP sodium salt with a Km of 8.9 µM and kcat of 0.12 s⁻¹, indicating moderately efficient turnover [5] [6].
Readers (Binding Proteins)
YTHDF family proteins (YTHDF1-3) contain conserved YTH domains that selectively bind m6A. Despite structural homology, they drive divergent functions:
Table 2: Enzymatic Regulatory Machinery of m6A Modifications
Enzyme Class | Key Components | Catalytic Activity | Biological Role |
---|---|---|---|
Writers | METTL3-METTL14 | SAM-dependent methylation of adenosine | De novo m6A deposition on mRNA |
WTAP, VIRMA, RBM15 | Complex scaffolding & RNA targeting | Spatial regulation of methylation | |
Erasers | FTO | Oxidative demethylation of m6A/m6Am | mRNA stability enhancement |
ALKBH5 | Specific m6A demethylation | Stress-responsive RNA remodeling | |
Readers | YTHDF1-3 | m6A-dependent RNA binding | Translation/stability regulation |
YTHDC1-2 | Nuclear m6A recognition | Splicing and export control |
The m6A mark is continuously remodeled by opposing writer and eraser activities, enabling rapid reprogramming of the transcriptome in response to cellular signals. This reversibility impacts multiple RNA metabolic pathways:
mRNA Stability and Translation
YTHDF2-bound m6A mRNAs undergo dead-enylation via CCR4-NOT recruitment, shortening the poly(A) tail and promoting decay. Conversely, YTHDF1 recruits eIF3 initiation factors and ribosomal subunits to enhance translation. The balance between these fates depends on reader stoichiometry and subcellular localization [5] [6]. During the heat shock response, m6A demethylation by ALKBH5 stabilizes HSP70 and HSP90 transcripts, illustrating how dynamic m6A turnover fine-tunes proteostasis [6].
Viral Infection Responses
In HIV-infected cells, m6A modifications on viral transcripts recruit host YTHDF proteins, which paradoxically enhance viral replication by promoting nuclear export. MeRIP-seq data reveal ~32% of HIV transcripts contain m6A peaks concentrated in the Rev Response Element (RRE) region. Knockdown of METTL3 or ALKBH5 reduces viral titers by >70%, confirming m6A's critical role in the viral lifecycle [5].
Plant Immune Regulation
In soybean roots infected by Meloidogyne incognita nematodes, m6A-seq uncovered 2,069 hypermethylated sites and 594 differentially expressed genes. Hyper-methylation correlated with downregulation of defense genes (WRKY70, ERF60, POD47), while hypo-methylation upregulated receptor kinases. This demonstrates a negative correlation (r = -0.82) between m6A levels and transcript abundance during biotic stress [2].
Table 3: Functional Impacts of m6A Dynamics in Disease Models
Biological Context | m6A Change | Key Target Transcripts | Functional Outcome |
---|---|---|---|
HIV infection | Increased viral m6A | HIV Rev Response Element (RRE) | Enhanced viral nuclear export & replication |
Soybean nematode infection | Global hypermethylation | WRKY70, ERF60, POD47 | Suppression of defense gene expression |
Heat shock (mammalian) | ALKBH5-mediated demethylation | HSP70, HSP90 | Stabilization of heat shock mRNAs |
Hematopoiesis | METTL3 depletion | MYB, MYC, BCL2 | Impaired stem cell differentiation |
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